molecular formula C7H10BrN3O2S B1522569 2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide CAS No. 1083326-15-1

2-amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide

Cat. No. B1522569
Key on ui cas rn: 1083326-15-1
M. Wt: 280.14 g/mol
InChI Key: JKRUBMPUAXWOCZ-UHFFFAOYSA-N
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Patent
US07592342B2

Procedure details

To a stirred solution of a pyridineamine such as 3-amino-5-bromo-2-chloropyridine (24 mmol) in dichloromethane (50 mL) was added pyridine (37 mmol) followed by benzenesulfonyl chloride (35 mmol) dropwise over 5 minutes. The reaction mixture was stirred at RT for 18 h and evaporated to dryness in vacuo. The residue was purified by flash chromatography on silica gel (15% hexanes in CH2Cl2 then 0 to 5% EtOAc in 15% hexanes in CH2Cl2). During evaporation of the solvents the product crashed out. The resultant slurry was diluted with hexanes, filtered and dried under vacuum to give the title compound (2.89 g, 34%) as a white solid. MS (ES) m/e 346.7 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mmol
Type
reactant
Reaction Step One
Quantity
37 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].NC1C(Cl)=NC=C([Br:15])C=1.[N:17]1[CH:22]=CC=C[CH:18]=1.C1([S:29](Cl)(=[O:31])=[O:30])C=CC=CC=1>ClCCl>[NH2:7][C:2]1[C:3]([S:29]([N:17]([CH3:22])[CH3:18])(=[O:31])=[O:30])=[CH:4][C:5]([Br:15])=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)N
Name
Quantity
24 mmol
Type
reactant
Smiles
NC=1C(=NC=C(C1)Br)Cl
Name
Quantity
37 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
35 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (15% hexanes in CH2Cl2
CUSTOM
Type
CUSTOM
Details
During evaporation of the solvents the product
ADDITION
Type
ADDITION
Details
The resultant slurry was diluted with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=NC=C(C=C1S(=O)(=O)N(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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